Comprehensive Profiling of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride: Molecular Characterization and Synthetic Utilities
Comprehensive Profiling of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride: Molecular Characterization and Synthetic Utilities
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic characteristics such as improved aqueous solubility, metabolic stability, and predictable basicity. Within this class, (2R,5R)-2-Methyl-5-phenylmorpholine and its hydrochloride (HCl) salt serve as critical highly-defined, cis-2,5-disubstituted intermediates. This architectural motif is notably leveraged in multigram-scale syntheses of potent mineralocorticoid receptor antagonists[1] and evaluated for its monoamine modulatory profiles[2].
This whitepaper provides a rigorous structural breakdown, step-by-step methodologies for isolating the HCl salt, and self-validating analytical protocols designed for downstream drug formulation.
Molecular Formula and Physicochemical Properties
Establishing precise mass definitions is the foundational step in API building-block quality control. The target compound exhibits significant property shifts between its free base and hydrochloride salt forms.
Table 1: Molecular Specifications
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1349828-96-1[3] | 1923190-08-2[4] |
| Molecular Formula | C₁₁H₁₅NO[2] | C₁₁H₁₆ClNO |
| Molecular Weight | 177.25 g/mol [3] | 213.70 g/mol [4] |
| Monoisotopic Mass | 177.115 Da | 213.092 Da |
| Physical State (20 °C) | Viscous Oil / Low-melting Solid | Crystalline Solid |
| Stereochemistry | (2R, 5R) - cis configuration | (2R, 5R) - cis configuration |
| Target Utility | Reactive Synthetic Intermediate | Bench-Stable API Storage Form |
(Note: While the free base has an exact calculated molecular weight of ~177.247 g/mol , it is standardly documented as 177.25 g/mol [3]. Following protonation, the addition of HCl brings the salt's weight to 213.70 g/mol [4].)
Mechanistic Rationale: Why Isolate the HCl Salt?
(2R,5R)-2-Methyl-5-phenylmorpholine is often isolated as an oil in its free base form, leaving the secondary amine susceptible to atmospheric oxidation, CO₂ trapping (carbamate formation), and subsequent degradation.
Causality for Salt Formation: Converting the secondary amine to a hydrochloride salt induces thermodynamic stability. From a mechanistic standpoint:
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Lattice Energy Driven Purification: The dense crystal lattice formed by the morpholinium chloride salt specifically excludes epimeric trans-isomers, providing an automatic thermodynamic purge of stereochemical impurities generated during upstream de-epimerization steps[1].
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Hygroscopicity Control: The HCl salt is generally non-hygroscopic compared to the free base, enabling precise mass measurements and long-term storage required for GMP pharmaceutical scale-up.
Workflows & Self-Validating Protocols
To ensure rigorous quality control, both the synthesis and the analytical validation workflows must be intrinsically linked. Relying on a single analytical vector leaves structural blind spots; therefore, an orthogonal workflow validates both the chemical and stereochemical integrity.
Self-validating synthesis and analytical workflow for (2R,5R)-morpholine HCl.
Protocol A: Step-by-Step HCl Salt Formation
This protocol uses anhydrous parameters to prevent hydrolysis and maximize yield.
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Dissolution: Dissolve 1.0 eq of the crude (2R,5R)-2-Methyl-5-phenylmorpholine free base[2] in 10 volumes of anhydrous diethyl ether (Et₂O) under an inert argon atmosphere.
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Thermal Control: Cool the reaction flask to 0–5 °C using an ice bath. Causality: Lower temperatures minimize exothermic degradation and maximize the supersaturation delta required for immediate precipitation.
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Acidification: Dropwise add 1.05 eq of anhydrous HCl (2.0 M in Et₂O). A white precipitate will immediately begin to form.
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Maturation & Isolation: Allow the suspension to stir for 1 hour at 0 °C to assure complete morphological maturation of the crystals. Filter via vacuum, washing the filter cake with cold anhydrous Et₂O to remove unreacted lipophilic impurities.
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Self-Validating Check: Isolate the mother liquor. If LC-MS detects >5% of the target m/z 178.1 in the mother liquor, kinetic trapping of the free base has occurred; the liquor must be concentrated and re-subjected to controlled cooling.
Protocol B: Orthogonal Analytical Validation
The following table outlines the analytical parameters required to validate the success of Protocol A.
Table 2: Orthogonal Validation Metrics
| Analytical Technique | Target Marker | Self-Validating Causality |
| LC-MS (ESI+) | m/z 178.1 [M+H]⁺ | Confirms precise molecular mass without matrix interference; validates absence of unreacted upstream precursors. |
| 1D ¹H NMR / NOESY | Strong NOE correlation between H-2 and H-5 | Mechanistically proves the cis-relationship on the morpholine ring, validating stereochemical identity[1]. |
| Chiral HPLC | Enantiomeric Excess (ee) > 98% | Identifies kinetic resolution efficacy. If ee < 98%, trigger secondary recrystallization from absolute ethanol/heptane. |
Conclusion
The (2R,5R)-2-Methyl-5-phenylmorpholine framework demands rigid analytical oversight due to the complex stereochemical nuances of cis-2,5-disubstituted morpholines. By isolating the molecule as an exactingly characterized hydrochloride salt (MW = 213.70 g/mol ) through kinetically and thermodynamically controlled precipitation, chemists establish a highly stable, analytically pure intermediate ready for integration into late-stage API synthesis architectures.
References
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Benchchem. "(5R)-2-Methyl-5-phenylmorpholine | 1957130-62-9". URL:[2]
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Advanced ChemBlocks. "(2R,5R)-2-methyl-5-phenylmorpholine 98%". URL:[3]
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BLD Pharm. "1923190-08-2 | 2-Methyl-5-phenylmorpholine hydrochloride". URL:[4]
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Molaid. "(2R,5R)-2-methyl-5-phenylmorpholin-3-one | 957121-52-7" (Includes associated literature by Sammons et al. referencing Multigram Scale Synthesis of a Mineralocorticoid Antagonist). URL:[1]
Sources
- 1. (2R,5R)-2-methyl-5-phenylmorpholin-3-one - CAS号 957121-52-7 - 摩熵化学 [molaid.com]
- 2. (5R)-2-Methyl-5-phenylmorpholine | 1957130-62-9 | Benchchem [benchchem.com]
- 3. (2R,5R)-2-methyl-5-phenylmorpholine 98% | CAS: 1349828-96-1 | AChemBlock [achemblock.com]
- 4. 1923190-08-2|2-Methyl-5-phenylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
